Allyl cinnamate
Overview
Description
Allyl cinnamate is a chemical compound involved in various synthetic and polymerization reactions. It is notable for its reactions with maleic anhydride, leading to the formation of copolymers with unsaturated cyclo-linear structures, and its radical copolymerization with styrene, indicating a complex formation and cyclization process. The substance has applications in creating sensitive materials for ultraviolet irradiation, electron beams, and X-rays due to the unique properties of the copolymers formed from its reactions (Rzaev, Akovalı, & Medyakova, 1994).
Synthesis Analysis
This compound's synthesis can be achieved through various methods, including ruthenium-catalyzed procedures for producing S-allyl/cinnamyl dithiocarbamates and biomimetic aerobic oxidative dehydrogenative coupling for accessing cinnamyl derivatives. These methods emphasize the efficiency and environmental friendliness of the synthesis, employing catalytic reactions that proceed under mild conditions, showcasing the versatility and adaptability of this compound in synthetic chemistry (Ahammed, Saha, & Ranu, 2012); (Gigant & Bäckvall, 2014).
Molecular Structure Analysis
The molecular structure of this compound allows for unique chemical interactions and reactions, such as complex-radical copolymerization with styrene and alternating cyclopolymerization with maleic anhydride. These reactions are facilitated by the molecule's bifunctional nature, containing donor (allyl) and acceptor (β-phenylacryl) double bonds, which contribute to its reactive properties and the formation of complex macromolecular structures (Rzaev, Medyakova, Kibarer, & Akovalı, 1994).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, including additive-free decarboxylative coupling of cinnamic acid derivatives, showcasing its broad substrate scope and high functional group tolerance. These reactions highlight its utility in synthesizing complex molecules efficiently and environmentally friendly, producing allyl amines and other derivatives without requiring additional additives or solvents, except for water (Park & Lee, 2015).
Physical Properties Analysis
The physical properties of this compound, such as its sensitivity to ultraviolet irradiation and its ability to form copolymers with unique structures, are crucial for its applications in materials science. The copolymers derived from this compound exhibit high lithographic parameters and plasma stability, making them suitable for use in sensitive materials for electronic applications (Rzaev, Akovalı, & Medyakova, 1994).
Chemical Properties Analysis
The chemical versatility of this compound is further demonstrated through its involvement in novel synthetic methods for N-allylcarbamates, using chlorosulfonyl isocyanate. This reaction showcases the stability of allylic carbocations and the compound's ability to undergo transformations under varied conditions, producing carbamates in an efficient manner (Kim, Lee, Lee, & Jung, 2000).
Scientific Research Applications
Biosynthesis of Phenylpropanoid Compounds : Allyl cinnamate is an intermediate in the biosynthesis of eugenol, which is important for the creation of certain phenylpropanoid compounds. This process involves transformations of the allyl group and olefinic hydrogen atoms (Manitto, Gramatica, & Monti, 1975).
Pharmacological Research : A study found that 2-allylphenyl cinnamate, synthesized from this compound, demonstrated higher toxicity activity compared to its starting material. This suggests potential applications in pharmacological research, especially in toxicity studies (Primahana et al., 2015).
Pest Management : this compound has been identified as a behavioral modifier in certain moth species, indicating its potential role in integrated pest management programs. However, further field assays are needed to confirm its effectiveness (Giner, Balcells, & Avilla, 2014). Additionally, it has shown effectiveness as an insecticide for controlling tortricid fruit pests (Giner, Balcells, & Avilla, 2012).
Surface Disinfection : Cinnamic phytochemicals, including derivatives like this compound, can enhance the effectiveness of biocides against early sessile bacteria. This application is significant in improving surface disinfection (Malheiro et al., 2019).
Synthesis of Novel Compounds : this compound is used in the synthesis of novel quaternary amino acids via molybdenum-catalyzed asymmetric allylic alkylation. This method offers high selectivity and has implications for biological applications (Trost & Dogra, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Allyl cinnamate is a synthetic compound that has been found to exhibit significant antimicrobial activity . The primary targets of this compound are pathogenic fungi and bacteria . It has been suggested that this compound inhibits the action of acetylcholinesterase (AChE) of H. longicornis nymphs .
Mode of Action
This compound interacts with its targets by damaging cell membranes, inhibiting ATPase activity, disrupting energy metabolism, and preventing biofilm formation . It has been reported that this compound can inhibit bacterial growth and reproduction .
Biochemical Pathways
This compound is part of the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and so on . This pathway plays a central role in plant secondary metabolism .
Pharmacokinetics
Its molecular weight is 1882225 , which may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action include significant antimicrobial activity against pathogenic fungi and bacteria . It also shows a cardioprotective profile by preventing vasoconstriction and reducing the risk of complications of hypertension .
Biochemical Analysis
Biochemical Properties
It is known to interact with cinnamate 4-hydroxylase (C4H), a key enzyme in the biosynthesis of phenylpropanoids . This interaction involves the regioselective para-hydroxylation of trans-cinnamic acid to form p-coumaric acid .
Cellular Effects
Preliminary research suggests that it may have acaricidal activity, indicating potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Allyl cinnamate involves its interaction with C4H. It is thought to support the catalytic hydroxylation activity of C4H, leading to the formation of p-coumaric acid .
Metabolic Pathways
This compound is involved in the phenylpropanoid metabolism pathway, where it interacts with the enzyme C4H
properties
IUPAC Name |
prop-2-enyl (E)-3-phenylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMITHMNVLRGJU-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021113 | |
Record name | 2-Propenoic acid, 3-phenyl-, 2-propen-1-yl ester, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301021113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to light yellow, slightly viscous liquid with a peach/apricot odour | |
Record name | Allyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/540/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, Miscible (in ethanol) | |
Record name | Allyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/540/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.050-1.056 | |
Record name | Allyl cinnamate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/540/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
56289-56-6, 1866-31-5 | |
Record name | 2-Propen-1-yl (2E)-3-phenyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56289-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Allyl cinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl cinnamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 3-phenyl-, 2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 3-phenyl-, 2-propen-1-yl ester, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301021113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl cinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | prop-2-en-1-yl (2E)-3-phenylprop-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYL CINNAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8149Z51V9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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